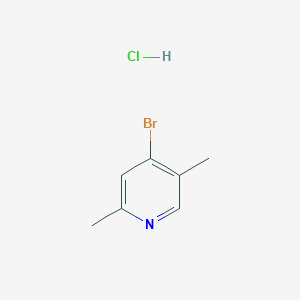

4-Bromo-2,5-dimethylpyridine hydrochloride

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Chemical Sciences

Halogenated pyridine derivatives are a class of organic compounds that have profound importance in numerous areas of chemical science. The incorporation of a halogen atom, such as bromine, onto the pyridine ring dramatically influences the molecule's electronic properties and reactivity. This alteration makes them crucial intermediates in organic synthesis. nih.govnih.gov The carbon-halogen bond serves as a versatile functional handle, enabling a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. guidechem.comchempanda.com

Research Context of 4-Bromo-2,5-dimethylpyridine (B169587) Hydrochloride as a Model Compound

Within the broader class of halogenated pyridines, 4-Bromo-2,5-dimethylpyridine hydrochloride serves as a valuable model compound for a range of academic studies. Its specific substitution pattern—a bromine atom at the 4-position and methyl groups at the 2- and 5-positions—provides a unique platform for investigating reaction mechanisms and developing new synthetic methodologies.

The hydrochloride salt form enhances the compound's stability and solubility, making it convenient for use in various reaction conditions. In synthetic organic chemistry, it acts as a precursor for creating more complex, multi-substituted pyridine derivatives. guidechem.com Researchers utilize this compound to explore the effects of steric and electronic factors on the reactivity of the pyridine ring. For instance, the methyl groups can influence the accessibility of the nitrogen atom and the adjacent ring positions, providing insights into regioselectivity in substitution reactions.

Academic research has demonstrated the utility of similar brominated pyridines as starting materials for creating novel compounds with potential applications in materials science and catalysis. researchgate.netresearchgate.net The bromine atom can be readily displaced or involved in coupling reactions to introduce new functional groups, leading to the development of novel ligands for metal complexes or functional organic materials. researchgate.net

Below is a data table summarizing the key chemical properties of the parent compound, 4-Bromo-2,5-dimethylpyridine.

| Property | Value |

| Chemical Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| CAS Number | 5093-70-9 |

| Appearance | Solid |

| InChI Key | VTRFAYHJKSKHGY-UHFFFAOYSA-N |

Note: Data corresponds to the free base form, 4-Bromo-2,6-dimethylpyridine, as detailed information for the hydrochloride salt is less commonly published. The CAS number for this compound is 1956307-19-9. bldpharm.com

Academic Research Focus and Scope for Future Investigations

The future of academic research involving this compound and related compounds is promising and multifaceted. Current investigations are focused on expanding the synthetic utility of functionalized pyridines and exploring their applications in novel contexts. mdpi.comacs.org

One major area of future focus is the development of more efficient and sustainable catalytic methods for the functionalization of the pyridine ring. bcrcp.ac.in This includes the use of earth-abundant metal catalysts and photoredox catalysis to drive reactions under milder conditions. The insights gained from using model compounds like this compound will be instrumental in designing these new synthetic strategies.

Furthermore, there is growing interest in the application of pyridine derivatives in the development of functional materials, such as organic light-emitting diodes (OLEDs) and sensors. The tunable electronic properties of the pyridine ring, which can be precisely modified through reactions at the bromo-position, make these compounds attractive candidates for such applications.

In medicinal chemistry, the exploration of novel pyridine-based scaffolds continues to be a vibrant area of research. rsc.orgjchemrev.com The synthesis of libraries of compounds derived from versatile building blocks like this compound will enable the discovery of new bioactive molecules with potential therapeutic applications. nih.govnih.gov The continued study of these fundamental chemical entities is expected to pave the way for significant advancements across the chemical sciences. mdpi.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H9BrClN |

|---|---|

Molecular Weight |

222.51 g/mol |

IUPAC Name |

4-bromo-2,5-dimethylpyridine;hydrochloride |

InChI |

InChI=1S/C7H8BrN.ClH/c1-5-4-9-6(2)3-7(5)8;/h3-4H,1-2H3;1H |

InChI Key |

XDDALPSMDURRNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)C)Br.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 4 Bromo 2,5 Dimethylpyridine Hydrochloride

Strategies for Regioselective Bromination of Pyridine (B92270) Scaffolds

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of 4-Bromo-2,5-dimethylpyridine (B169587) hydrochloride. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack compared to benzene, and the position of substitution is highly influenced by the reaction conditions and the directing effects of existing substituents.

Direct Bromination Approaches via Electrophilic Aromatic Substitution

Direct bromination of pyridine derivatives through electrophilic aromatic substitution (EAS) is often challenging. The pyridine nitrogen deactivates the ring towards electrophiles, making the reaction sluggish and requiring harsh conditions, such as high temperatures and the use of strong Lewis acids. nih.gov Furthermore, in acidic media, the pyridine nitrogen is protonated, further deactivating the ring. Electrophilic attack on the pyridine ring generally favors the 3- and 5-positions. nih.gov

For 2,5-dimethylpyridine (B147104), the directing effects of the two methyl groups (ortho, para-directing) and the ring nitrogen (meta-directing) are in conflict. The 4-position is para to the 2-methyl group and meta to the 5-methyl group, as well as being a beta-position relative to the nitrogen. Direct bromination of lutidines (dimethylpyridines) often leads to a mixture of products and can be non-selective. For instance, the bromination of some lutidines in fuming sulfuric acid has been studied, which can lead to bromo derivatives substituted on the pyridine nucleus in good yields. daneshyari.com However, achieving high regioselectivity for the 4-position in 2,5-dimethylpyridine via direct EAS is not a straightforward process and typically results in low yields of the desired isomer.

Indirect Bromination Techniques (e.g., from amino or hydroxy precursors)

To overcome the challenges of regioselectivity in direct bromination, indirect methods are often employed. These strategies involve the use of a precursor molecule with a functional group that can be readily converted to a bromine atom.

A highly effective indirect route is the Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a bromide ion, typically using a copper(I) bromide catalyst. wikipedia.orgorganic-chemistry.org This method allows for the specific introduction of bromine at the position formerly occupied by the amino group. In the context of synthesizing 4-Bromo-2,5-dimethylpyridine, this would involve the synthesis of 2,5-dimethylpyridin-4-amine (B1334585) as a key intermediate. The amino group at the 4-position can then be converted to a diazonium salt and subsequently displaced by bromide. wikipedia.orgnih.gov

Another indirect approach involves the use of a hydroxy precursor. A hydroxyl group on the pyridine ring can be converted to a bromine atom using reagents like phosphorus pentabromide (PBr₅) or a mixture of phosphorus oxybromide (POBr₃) and PBr₅ at elevated temperatures. researchgate.net Therefore, the synthesis of 4-hydroxy-2,5-dimethylpyridine could serve as an alternative pathway to the target molecule.

Utilization of Specific Brominating Agents (e.g., PBr₅, NBS, Br₂)

The choice of brominating agent is crucial in controlling the outcome of the bromination reaction.

Molecular Bromine (Br₂) : Often used in direct electrophilic bromination, Br₂ typically requires harsh conditions like oleum (B3057394) or fuming sulfuric acid to be effective on pyridine rings. google.com These conditions can lead to a mixture of mono- and di-brominated isomers, making purification difficult. google.com For example, the bromination of 2,4-dimethylpyridin-3-amine (B86116) with excess Br₂ in dichloromethane (B109758) has been reported to yield 6-bromo-2,4-dimethyl-pyridin-3-amine. organic-chemistry.org

N-Bromosuccinimide (NBS) : NBS is a versatile reagent for bromination and can be used for both electrophilic aromatic substitution and free-radical bromination of benzylic positions. daneshyari.comresearchgate.net In the context of pyridine bromination, NBS is often used with an acid catalyst. It is considered a milder alternative to Br₂. researchgate.net The regioselectivity of NBS bromination on activated pyridines (e.g., aminopyridines) can be high. researchgate.net

Phosphorus Pentabromide (PBr₅) : This reagent is primarily used for the conversion of hydroxy-pyridines to bromo-pyridines. researchgate.net The reaction typically requires heating and is a well-established method for this type of functional group interconversion.

The following table summarizes the application of these brominating agents in pyridine chemistry:

| Brominating Agent | Typical Application | Reaction Conditions | Selectivity/Notes |

|---|---|---|---|

| Br₂ | Direct Electrophilic Aromatic Substitution | Often requires strong acids (e.g., oleum) and high temperatures. google.com | Can lead to mixtures of isomers and over-bromination. google.com |

| NBS | Electrophilic Aromatic Substitution / Radical Bromination | Can be used under milder conditions, sometimes with an acid catalyst or radical initiator. daneshyari.comresearchgate.net | Often provides better regioselectivity, especially on activated rings. researchgate.net |

| PBr₅ / POBr₃ | Conversion of Hydroxy-pyridines | Requires elevated temperatures (e.g., ~145 °C). researchgate.net | Specific for the conversion of -OH to -Br. |

Precursor Synthesis and Functional Group Interconversions for Substituted Pyridines

The synthesis of the core 2,5-dimethylpyridine structure is a prerequisite for subsequent bromination. Various methods exist for the construction of the pyridine ring from acyclic precursors. One common approach is the Hantzsch pyridine synthesis or related multicomponent reactions, which involve the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source.

Functional group interconversions are also critical. For example, if a synthetic route yields 4-nitro-2,5-dimethylpyridine, this nitro group can be reduced to the corresponding amine using various reducing agents like tin(II) chloride or catalytic hydrogenation. This amine can then be carried forward in a Sandmeyer reaction.

Green Chemistry Approaches in the Synthesis of Brominated Pyridine Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govorganic-chemistry.orgnih.gov

The application of microwave irradiation can be particularly beneficial for the synthesis of pyridine derivatives. For example, microwave-assisted Bohlmann-Rahtz pyridine synthesis allows for a one-step preparation of substituted pyridines in as little as 10-20 minutes with yields up to 98%. organic-chemistry.org Microwave conditions have also been successfully applied to the amination of dihalopyridines, with reactions often carried out in water as a solvent, further enhancing the green credentials of the process. acs.org

In the context of synthesizing 4-Bromo-2,5-dimethylpyridine hydrochloride, microwave assistance could be applied to several steps, including the initial synthesis of the 2,5-dimethylpyridine core, subsequent functional group interconversions, and potentially the bromination step itself. The use of microwave heating can lead to more energy-efficient processes and may enable the use of less hazardous solvents. organic-chemistry.orgacs.org

The following table provides a comparison of conventional and microwave-assisted methods for representative pyridine syntheses:

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Two-step process, high temperature, longer reaction times. | One-pot reaction, 10-20 minutes, yields up to 98%. | organic-chemistry.org |

| Diamination of 2,6-dibromopyridine | 4 hours at 200 °C (conventional heating). | 2.5 hours at 200 °C. | acs.org |

| Synthesis of Pyridine Glycosides | Longer reaction times with solvents. | Rapid, solvent-free conditions using solid supports. | nih.gov |

Solvent-Free or Aqueous Medium Reactions

The development of solvent-free or aqueous-based synthetic methods is a cornerstone of green chemistry, aiming to reduce the use of volatile organic compounds (VOCs). While specific literature detailing a solvent-free or aqueous synthesis route for this compound is limited, general principles and related research provide insights into potential methodologies.

One promising approach involves the use of N-bromosuccinimide (NBS) as a brominating agent under solvent-free conditions, often facilitated by microwave irradiation. nih.gov This technique has been successfully applied to the synthesis of other heterocyclic compounds, offering advantages such as reduced reaction times, lower energy consumption, and elimination of hazardous solvents. nih.gov For the synthesis of 2-aryl-benzimidazoles, a greener protocol catalyzed by 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) proceeds efficiently in the absence of any organic solvent under thermal conditions or microwave irradiation, resulting in high yields. nih.gov

Aqueous systems for bromination reactions often utilize reagents like hydrogen peroxide and hydrobromic acid (H₂O₂/HBr). rsc.org This system allows for the in-situ generation of bromine, minimizing the handling of hazardous elemental bromine. The bromination of various ketones has been effectively achieved using an aqueous H₂O₂–HBr system at room temperature without the need for a catalyst or organic solvent, yielding brominated ketones with high selectivity for monobromination. thieme-connect.de However, the application of this method to pyridine derivatives like 2,5-dimethylpyridine would require careful optimization to control regioselectivity and prevent unwanted side reactions, such as oxidation of the methyl groups. The reactivity of the pyridine ring and the potential for side-chain bromination under radical conditions are significant challenges to overcome. nih.gov

Table 1: Comparison of Potential Solvent-Free and Aqueous Bromination Methods

| Method | Brominating Agent | Energy Source | Potential Advantages | Potential Challenges for 4-Bromo-2,5-dimethylpyridine Synthesis |

| Solvent-Free | N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Microwave/Thermal | Reduced waste, faster reactions, lower energy use. | Controlling regioselectivity (ring vs. side-chain bromination), potential for thermal decomposition. |

| Aqueous Medium | H₂O₂/HBr | Room Temperature | Use of water as a safe solvent, in-situ generation of bromine. | Potential for low solubility of starting material, competing oxidation reactions, controlling pH. |

Catalyst Selection for Sustainable Synthesis

Catalysis plays a pivotal role in developing sustainable synthetic routes by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. For the bromination of 2,5-dimethylpyridine, the choice of catalyst is critical to direct the substitution to the desired 4-position of the pyridine ring.

Heterogeneous catalysts are particularly attractive for sustainable synthesis due to their ease of separation from the reaction mixture, allowing for catalyst recycling and minimizing product contamination. While specific heterogeneous catalysts for the 4-bromination of 2,5-dimethylpyridine are not extensively documented, research on related pyridine halogenations offers valuable insights. For instance, pyridine-catalyzed halogenation of aromatic compounds has been studied, although it is suggested that in dilute solutions, the catalytic effect is primarily a salt effect. scite.ai

The development of solid acid catalysts or supported metal catalysts could offer a pathway to regioselective bromination. These catalysts can influence the electronic properties of the pyridine ring, potentially activating the 4-position for electrophilic attack. For example, a sustainable procedure for the bromination of organic substrates, including aromatic rings, has been developed using a V(V) or Mo(VI) catalyzed reaction in a two-phase medium with potassium bromide and hydrogen peroxide. rsc.org The application of such a system to 2,5-dimethylpyridine would need to be investigated to determine its efficacy and regioselectivity.

Table 2: Potential Catalyst Systems for Sustainable Bromination of 2,5-Dimethylpyridine

| Catalyst Type | Potential Catalyst | Mechanism | Advantages | Challenges |

| Heterogeneous Acid Catalyst | Zeolites, Montmorillonite Clay | Electrophilic Aromatic Substitution | Recyclable, easy separation, potential for shape selectivity. | Catalyst deactivation, achieving high regioselectivity. |

| Supported Metal Catalyst | Palladium on carbon (Pd/C) | Catalytic Coupling (e.g., Suzuki) | High efficiency and selectivity in cross-coupling reactions. | Requires pre-functionalized starting materials, potential for metal leaching. nih.gov |

| Vanadium/Molybdenum Oxides | V₂O₅, MoO₃ | Oxidative Bromination | Uses environmentally benign oxidants (H₂O₂). rsc.org | Controlling selectivity on the pyridine ring, catalyst stability. |

It is important to note that free radical bromination of unsymmetrical dimethylpyridines with NBS tends to favor bromination of the methyl group furthest from the nitrogen atom, which would not yield the desired 4-bromo product. nih.gov Therefore, catalytic systems that promote electrophilic aromatic substitution are more likely to be successful for the targeted synthesis.

Industrial Scale Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. Process optimization is key to maximizing yield, purity, and throughput while minimizing waste and energy consumption.

One of the primary considerations for industrial-scale bromination is the safe handling of brominating agents. The use of reagents like elemental bromine presents significant safety challenges. Therefore, processes that utilize safer alternatives such as N-bromosuccinimide (NBS) or in-situ generation of bromine from bromide salts are preferred. biosynth.com

Continuous flow chemistry offers a promising avenue for the industrial synthesis of pyridine derivatives and other active pharmaceutical ingredients (APIs). researchgate.netnih.govsemanticscholar.org Flow reactors provide several advantages over traditional batch reactors, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety profiles, particularly for highly exothermic or hazardous reactions. researchgate.net The implementation of a continuous flow process for the synthesis of 4-Bromo-2,5-dimethylpyridine could lead to higher yields, improved product consistency, and reduced operational risks. A two-step continuous flow synthesis of 4-nitropyridine, a key medicinal intermediate, has demonstrated the potential for safe scale-up with high yield and selectivity. mdpi.com

Process optimization would involve a systematic study of various reaction parameters, including:

Reactant Molar Ratios: Optimizing the stoichiometry of 2,5-dimethylpyridine to the brominating agent to maximize the yield of the desired monobrominated product and minimize the formation of di- and poly-brominated byproducts.

Temperature and Pressure: Determining the optimal temperature and pressure to achieve a high reaction rate while ensuring the stability of reactants and products.

Catalyst Loading and Lifetime: For catalytic processes, optimizing the amount of catalyst used and evaluating its stability and potential for reuse over multiple cycles.

Downstream Processing: Developing an efficient and scalable purification method to isolate this compound in high purity. This could involve crystallization, distillation, or chromatographic techniques.

A techno-economic analysis would be crucial to evaluate the commercial viability of any proposed industrial process, taking into account raw material costs, energy consumption, waste disposal, and capital investment. researchgate.netmdpi.com

Table 3: Key Considerations for Industrial Scale Synthesis

| Parameter | Batch Process | Continuous Flow Process |

| Safety | Higher risk with hazardous reagents and exotherms. | Improved safety through smaller reaction volumes and better control. |

| Scalability | Challenging to scale up, potential for "hot spots". | Easier to scale by extending operation time or "numbering-up" reactors. researchgate.net |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Efficiency | Potentially lower yields and more side products. | Often higher yields and improved selectivity. |

| Capital Cost | Lower initial investment for small scale. | Higher initial investment, but can be more cost-effective at large scale. |

Advanced Reaction Pathways and Mechanistic Investigations of 4 Bromo 2,5 Dimethylpyridine Hydrochloride

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C4 position of the pyridine (B92270) ring is a key functional handle for introducing a variety of nucleophiles. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, particularly its ability to stabilize negative charge at the ortho and para positions, facilitates nucleophilic aromatic substitution (SNAr) reactions.

Direct Nucleophilic Aromatic Substitution (SNAr) on Halopyridines

The direct displacement of the bromide in 4-bromo-2,5-dimethylpyridine (B169587) hydrochloride by a nucleophile proceeds via the SNAr mechanism. This two-step process involves the initial attack of the nucleophile on the electron-deficient C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The presence of the nitrogen atom in the ring is crucial as it delocalizes the negative charge, thereby stabilizing the intermediate. The subsequent departure of the bromide leaving group restores the aromaticity of the ring and yields the substituted product.

The rate of SNAr reactions on halopyridines is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyridine ring. For 4-bromo-2,5-dimethylpyridine, the two methyl groups at the C2 and C5 positions are electron-donating, which can slightly decrease the electrophilicity of the pyridine ring compared to an unsubstituted halopyridine. However, the inherent electron deficiency of the pyridine ring at the C4 position is generally sufficient to allow SNAr reactions to occur, especially with strong nucleophiles. For instance, reactions with amines are feasible, although they may require elevated temperatures or the use of a strong base to deprotonate the amine, increasing its nucleophilicity. In some cases, the reaction of heteroaryl chlorides with amines in water in the presence of KF has been shown to be a facile SNAr reaction, though this is less satisfactory with pyridines unless an additional electron-withdrawing group is present nih.gov.

Pyridine as a Nucleophile in Substitution Reactions

While the primary focus of this section is on reactions involving the bromine atom as a leaving group, it is important to consider the electronic properties of the pyridine nitrogen. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the pyridine ring. The basicity of the pyridine nitrogen in 4-bromo-2,5-dimethylpyridine will be influenced by the electronic effects of the substituents. The two methyl groups, being electron-donating, increase the electron density on the nitrogen atom, making it more basic compared to unsubstituted pyridine.

This increased basicity can influence the course of SNAr reactions. For example, in reactions with nucleophiles that are also basic, the pyridine nitrogen can compete for protons or other electrophiles in the reaction mixture. Furthermore, the protonation of the pyridine nitrogen to form the hydrochloride salt significantly alters its electronic properties. The positively charged pyridinium (B92312) ion is much more electron-deficient than the neutral pyridine, which can, in principle, further activate the ring towards nucleophilic attack. However, the nucleophile must be strong enough to react under acidic conditions.

Role of Leaving Groups in Pyridine Reactivity

The nature of the leaving group is a critical factor in determining the rate of SNAr reactions. For halopyridines, the reactivity order of the halogens as leaving groups is generally F > Cl ≈ Br > I. This is often referred to as the "element effect" and is contrary to the trend observed in SN2 reactions where iodide is the best leaving group. The reason for this inverted order in SNAr is that the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. Fluorine, being the most electronegative halogen, makes the carbon to which it is attached the most electrophilic and thus most susceptible to nucleophilic attack.

In the case of 4-bromo-2,5-dimethylpyridine hydrochloride, bromine is a reasonably good leaving group for SNAr reactions, offering a balance between reactivity and stability of the starting material. While a corresponding fluoro-substituted pyridine might be more reactive, the bromo-derivative is often more readily available and provides a versatile platform for a wide range of transformations.

Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling Methodologies and Mechanistic Studies

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This compound can be effectively coupled with various aryl- and heteroarylboronic acids or their esters to generate 4-aryl-2,5-dimethylpyridines, which are valuable scaffolds in medicinal chemistry and materials science.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 4-bromo-2,5-dimethylpyridine to form a Pd(II) intermediate. This is often the rate-determining step of the reaction libretexts.org.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step requires the presence of a base to activate the organoboron species, typically by forming a more nucleophilic "ate" complex researchgate.net.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

A study on the closely related 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) revealed that Suzuki-Miyaura coupling with ortho-substituted phenylboronic acids can proceed with a degree of regioselectivity, with the C4 position being reactive beilstein-journals.orgscilit.comnih.gov. This suggests that the C4-bromo position in 4-bromo-2,5-dimethylpyridine is also highly susceptible to this coupling reaction. The choice of catalyst, ligand, base, and solvent are all critical parameters that need to be optimized for a successful Suzuki-Miyaura coupling.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyridine Derivatives No specific data for this compound was found. The following table presents data for analogous bromopyridine substrates to illustrate typical reaction conditions.

| Bromopyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4'-bromoterpyridine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 95 | rsc.org |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | (mixture of products) | beilstein-journals.org |

| 4-bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II)-complex | KOH | H2O | 96 (microwave) | nih.gov |

Negishi Coupling Strategies for C-C Bond Formation

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds between an organozinc reagent and an organic halide. This compound can serve as the electrophilic partner in this reaction, coupling with a variety of organozinc reagents to afford the corresponding substituted pyridines.

The mechanism of the Negishi coupling is similar to that of the Suzuki-Miyaura coupling and also proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and a broader substrate scope, including the coupling of sp3-hybridized carbon centers. The reactivity of the organic halide in the oxidative addition step generally follows the order I > Br > Cl orgsyn.org.

The preparation of the organozinc reagent is a critical step in the Negishi coupling. These reagents can be prepared from the corresponding organic halide and activated zinc metal or by transmetalation from other organometallic species like organolithium or Grignard reagents. The Negishi coupling is known for its high functional group tolerance, making it a valuable tool in complex molecule synthesis orgsyn.org.

Table 2: Examples of Negishi Coupling with Bromo-Aromatic Compounds No specific data for this compound was found. The following table presents data for analogous bromo-aromatic substrates to illustrate typical reaction conditions.

| Bromo-Aromatic Substrate | Organozinc Reagent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-bromobenzonitrile | isopropylzinc bromide | Pd(OAc)2 / CPhos | THF | (product ratio dependent on ligand) | nih.gov |

| 4-bromoanisole | isopropylzinc bromide | Pd(OAc)2 / CPhos | THF | 92 | nih.gov |

| Aryl Bromides | Secondary alkylzinc halides | Pd(OAc)2 / CPhos | THF/Toluene | High yields | nih.gov |

Stille Coupling Approaches in Bromopyridine Functionalization

The Stille coupling reaction is a versatile and widely utilized method for forming carbon-carbon bonds, involving the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is particularly valuable in the functionalization of bromopyridines like 4-Bromo-2,5-dimethylpyridine due to its tolerance of a wide array of functional groups and the relative stability of the organostannane reagents to air and moisture. libretexts.org

The catalytic cycle of the Stille reaction generally proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The process is initiated by the oxidative addition of the bromopyridine to a palladium(0) catalyst, forming a palladium(II) intermediate. This is followed by transmetalation, where an organic group is transferred from the organotin reagent to the palladium complex. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. libretexts.org

Key factors influencing the efficiency of the Stille coupling include the choice of palladium catalyst, ligands, and additives. While Pd(PPh₃)₄ is a common catalyst, other palladium sources and ligands can be employed to optimize reaction rates and yields. harvard.edu Additives such as copper(I) salts can significantly accelerate the reaction, believed to be due to their ability to scavenge free ligands that might otherwise inhibit the rate-determining transmetalation step. harvard.edu

The versatility of the Stille coupling allows for the introduction of various substituents onto the pyridine ring. The R¹ group attached to the organotin reagent is typically sp²-hybridized, such as vinyl and aryl groups. wikipedia.org This enables the synthesis of a diverse range of functionalized pyridines from a 4-bromo-2,5-dimethylpyridine precursor.

Table 1: Key Steps in the Stille Coupling Catalytic Cycle

| Step | Description |

| Oxidative Addition | The bromopyridine reacts with the Pd(0) catalyst to form a Pd(II) intermediate. |

| Transmetalation | An organic group is transferred from the organostannane to the Pd(II) complex. |

| Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. |

Homocoupling Reactions of Brominated Pyridines

Homocoupling reactions of brominated pyridines offer a direct route to symmetrical bipyridine adducts, which are valuable ligands in coordination chemistry and materials science. elsevierpure.com These reactions involve the coupling of two molecules of the same bromopyridine, such as 4-bromo-2,5-dimethylpyridine, to form a new carbon-carbon bond.

Palladium-based catalysts are frequently employed to facilitate these transformations. elsevierpure.com The reaction mechanism can involve the sequential oxidative addition of the aryl halide to the metal center, followed by reductive elimination to yield the symmetrical biaryl product. umb.edu The choice of catalyst and reaction conditions, including temperature and reaction time, can significantly influence the yield and efficiency of the homocoupling process. elsevierpure.com Studies have shown that homocoupling can be a more efficient synthetic route than cross-coupling for obtaining symmetrical bipyridines, based on product yield. elsevierpure.com

For instance, the homocoupling of 4-bromo-1,2,3-triazoles has been achieved using a palladium acetate (B1210297) catalyst in the presence of additives like bis(pinacolato)diboron. mdpi.com This suggests a potential pathway for the homocoupling of 4-bromo-2,5-dimethylpyridine, likely proceeding through the formation of a boronic acid intermediate followed by a Suzuki-Miyaura-type homocoupling. mdpi.com

Table 2: Comparison of Catalysts for Bipyridine Synthesis

| Catalyst | Efficacy |

| Tetrakis(triphenylphosphine)palladium(0) | Effective for homocoupling reactions of bromopyridines. elsevierpure.com |

| Bis(triphenylphosphine)palladium(II) chloride | Also utilized in homocoupling reactions, with efficacy compared to Pd(PPh₃)₄. elsevierpure.com |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Ni, Pd, Ru, Au/Pd)

Beyond Stille and homocoupling reactions, a variety of other transition metal-catalyzed cross-coupling reactions are instrumental in the functionalization of bromopyridines. These methods provide powerful tools for constructing diverse chemical bonds under mild conditions with excellent functional group compatibility. rhhz.net

The general mechanism for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. rhhz.netnih.gov

Nickel-Catalyzed Coupling: Nickel catalysts are often used in Kumada coupling, which involves the reaction of a Grignard reagent with an aryl halide. umb.edu This offers an economical route for C-C bond formation.

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile and are used in numerous coupling reactions, including Suzuki-Miyaura (using organoboron reagents), Negishi (using organozinc reagents), and Sonogashira (coupling with terminal alkynes) reactions. umb.edurhhz.net The Suzuki-Miyaura coupling has become particularly widespread due to the lower toxicity of organoboron reagents. umb.edu

Ruthenium and Gold/Palladium Catalysis: While less common for simple C-C bond formation with bromopyridines, ruthenium and gold/palladium systems are employed in more specialized transformations and can offer unique reactivity and selectivity.

Recent advancements have also explored the use of nitroarenes as coupling partners, expanding the scope of electrophiles beyond traditional organic halides. rhhz.net

Electrophilic Aromatic Substitution on the Pyridine Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. However, the pyridine ring system presents unique challenges. Pyridine is an electron-deficient heterocycle, making it significantly less reactive towards electrophiles than benzene. youtube.com The nitrogen atom's electron-withdrawing inductive effect deactivates the ring, and under acidic conditions, the nitrogen is protonated, further deactivating the ring to electrophilic attack. youtube.com

Consequently, EAS reactions on pyridine, and by extension 4-bromo-2,5-dimethylpyridine, require harsh reaction conditions, often leading to low yields. youtube.com When substitution does occur, it predominantly takes place at the meta-position (C-3 and C-5) relative to the nitrogen atom. youtube.com

Common EAS reactions include:

Nitration: Requires fuming sulfuric acid and high temperatures, often resulting in very low yields of the 3-nitro product. youtube.com

Sulfonation: Also necessitates high temperatures and oleum (B3057394). youtube.com

Halogenation: Bromination, for example, can require temperatures around 300°C. youtube.com

To overcome the low reactivity of the pyridine ring, one strategy is to convert the pyridine to its N-oxide. The oxygen atom of the N-oxide is an electron-donating group, which activates the ring towards electrophilic attack, particularly at the para-position. youtube.com

Radical Reaction Pathways and Their Control

Radical reactions offer an alternative to traditional ionic pathways for the functionalization of bromopyridines. These reactions often proceed under milder conditions and can provide complementary reactivity and selectivity.

A notable example is the purple light-promoted radical coupling of 2- or 4-bromopyridines with Grignard reagents. organic-chemistry.org This method avoids the need for a transition metal catalyst and proceeds via a photoinduced single electron transfer (SET) from the Grignard reagent to the bromopyridine. organic-chemistry.org This generates a pyridyl radical, which can then couple with the alkyl or aryl radical derived from the Grignard reagent. organic-chemistry.org This approach is compatible with a wide range of Grignard reagents, including alkyl, aryl, and heteroaryl variants. organic-chemistry.org

The control of these radical reactions is crucial for achieving high yields and selectivity. Factors such as the light source, solvent, and the nature of the Grignard reagent can all influence the reaction outcome. organic-chemistry.org

Halogen Atom Abstraction Mechanisms

Halogen atom abstraction is a key elementary step in many radical reactions involving organohalides. libretexts.org In the context of 4-bromo-2,5-dimethylpyridine, this process involves the removal of the bromine atom by a radical species to generate a pyridyl radical. fiveable.me

The radicals that initiate this abstraction are often tin- or silicon-centered, generated from reagents like tributyltin hydride or tris(trimethylsilyl)silane. libretexts.org The driving force for this reaction is the formation of a more stable tin-halogen or silicon-halogen bond.

The rate and efficiency of halogen atom abstraction are influenced by the carbon-halogen bond dissociation energy. nih.gov For aryl halides, the C-X bond dissociation energy decreases in the order C-Cl > C-Br > C-I. nih.gov This trend suggests that the bromine atom in 4-bromo-2,5-dimethylpyridine would be more readily abstracted than a chlorine atom but less so than an iodine atom at the same position.

The generated pyridyl radical is a key intermediate that can participate in a variety of subsequent reactions, including intermolecular or intramolecular additions to double bonds, or hydrogen atom abstraction to form the corresponding debrominated pyridine. libretexts.org

Functionalization of Methyl Groups (e.g., Oxidation, Selective Halogenation)

The methyl groups on the 2,5-dimethylpyridine (B147104) ring offer additional sites for chemical modification. These groups can undergo a range of functionalization reactions, including oxidation and selective halogenation.

Oxidation: The methyl groups can be oxidized to various functional groups, such as aldehydes, carboxylic acids, or alcohols, using appropriate oxidizing agents. The choice of oxidant and reaction conditions will determine the extent of oxidation.

Selective Halogenation: The methyl groups can also be selectively halogenated, typically under radical conditions. For example, N-bromosuccinimide (NBS) in the presence of a radical initiator can be used for the benzylic bromination of the methyl groups. The selectivity for mono-, di-, or tri-halogenation can be controlled by the stoichiometry of the halogenating agent and the reaction conditions.

These functionalized methyl groups can then serve as handles for further synthetic transformations, significantly expanding the synthetic utility of the 4-bromo-2,5-dimethylpyridine scaffold.

Role of this compound as a Lewis Base in Reaction Environments

The chemical behavior of 4-Bromo-2,5-dimethylpyridine is significantly influenced by the lone pair of electrons on its nitrogen atom. This electron pair does not participate in the aromatic π-system of the ring, allowing the molecule to function as a Lewis base by donating this electron pair to a Lewis acid (an electron pair acceptor). The hydrochloride salt form of this compound, this compound, is itself a product of this Lewis basicity, where the nitrogen has accepted a proton (H⁺) from hydrochloric acid. In a reaction environment, it is the deprotonated, or free base, form—4-Bromo-2,5-dimethylpyridine—that actively functions as the Lewis base.

The interaction between the pyridine nitrogen and a Lewis acid is a critical feature that can be exploited to modify the electronic properties of the pyridine ring. When 4-Bromo-2,5-dimethylpyridine coordinates with a Lewis acid, electron density is withdrawn from the aromatic ring towards the nitrogen atom. This coordination makes the pyridine ring more electron-deficient and, consequently, more susceptible to attack by nucleophiles. This activation is a key mechanistic principle in the functionalization of pyridine derivatives. bath.ac.ukresearchgate.net For instance, zinc-based Lewis acids have been effectively used to activate the pyridine ring, facilitating reactions such as nucleophilic aromatic substitution. bath.ac.uk

Adduct Formation and Its Impact on Reactivity

The formation of an adduct—a new chemical species formed by the direct combination of two or more distinct molecules—is the initial step in the Lewis acid-mediated activation of 4-Bromo-2,5-dimethylpyridine. The pyridine derivative acts as the Lewis base, donating its nitrogen lone pair to a Lewis acid, such as a metal halide (e.g., ZnCl₂, AlCl₃), to form a stable coordination complex or adduct.

The primary impact of this adduct formation is a profound change in the electronic landscape of the pyridine ring. By complexing with the Lewis acid, the nitrogen atom becomes positively polarized, which significantly enhances its electron-withdrawing inductive effect on the ring. This heightened electron deficiency is particularly pronounced at the ortho (C2, C6) and para (C4) positions. As a result, the pyridine ring is "activated" for nucleophilic attack at these positions. researchgate.net This strategy is powerful for promoting reactions that are otherwise difficult to achieve with an unactivated, electron-rich pyridine ring. bath.ac.uk

For example, research on pyridine activation has shown that forming a Lewis acid adduct can facilitate nucleophilic aromatic substitution (SNAr), conjugate additions, and even cycloaddition reactions. bath.ac.uksemanticscholar.org While studies may not focus specifically on 4-Bromo-2,5-dimethylpyridine, the principles are broadly applicable. The coordination with a Lewis acid lowers the energy barrier for the addition of a nucleophile to the ring, enabling the displacement of a leaving group or addition across a double bond. bath.ac.uk

The formation of adducts can also be observed and characterized using analytical techniques such as mass spectrometry. In this context, adducts are formed by the association of the parent molecule with various ions. Predicted data for adducts of 4-bromo-2,5-dimethylpyridine highlight the formation of these species in a gaseous, ionized state.

Table 1: Predicted Mass Spectrometry Adducts of 4-Bromo-2,5-dimethylpyridine This table presents predicted data for various adducts of the free base, 4-bromo-2,5-dimethylpyridine, as might be observed in mass spectrometry analysis. The mass-to-charge ratio (m/z) and the predicted collision cross-section (CCS) are key parameters for identifying these species.

| Adduct Ion | Formula of Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | [C₇H₈BrN + H]⁺ | 185.99129 | 127.6 |

| [M+Na]⁺ | [C₇H₈BrN + Na]⁺ | 207.97323 | 140.9 |

| [M+K]⁺ | [C₇H₈BrN + K]⁺ | 223.94717 | 130.5 |

| [M+NH₄]⁺ | [C₇H₈BrN + NH₄]⁺ | 203.01783 | 150.4 |

| [M-H]⁻ | [C₇H₈BrN - H]⁻ | 183.97673 | 133.3 |

| [M+HCOO]⁻ | [C₇H₈BrN + HCOO]⁻ | 229.98221 | 149.2 |

Data sourced from computational predictions.

This modulation of reactivity through adduct formation is a cornerstone of modern synthetic strategy, allowing for the selective functionalization of heterocyclic compounds like 4-Bromo-2,5-dimethylpyridine under controlled conditions. The choice of Lewis acid can further tune the reactivity, providing a versatile tool for chemists in designing complex reaction pathways.

Applications in Organic Synthesis and Derivatization Strategies

4-Bromo-2,5-dimethylpyridine (B169587) Hydrochloride as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of the bromo substituent on the dimethylated pyridine (B92270) core makes 4-bromo-2,5-dimethylpyridine hydrochloride a crucial intermediate in the synthesis of high-value, complex molecules, particularly in the pharmaceutical industry. The bromine atom acts as a synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

A significant example of its application is in the development of novel therapeutic agents. The compound is a known precursor in the synthesis of GSK2881078, an investigational nonsteroidal selective androgen receptor modulator (SARM). researchgate.netmedchemexpress.comoup.comnih.gov SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing) effects. researchgate.net GSK2881078 has been studied for its potential to treat muscle weakness and cachexia associated with various illnesses. medchemexpress.comnih.gov The synthesis of such complex molecules relies on the predictable and efficient reactivity of intermediates like 4-bromo-2,5-dimethylpyridine to build the final molecular framework.

The typical synthetic route involves a Suzuki-Miyaura coupling reaction, where the C-Br bond of the pyridine is coupled with a suitable organoboron reagent to form a new C-C bond, a fundamental transformation in the construction of the target molecule.

Synthesis of Diverse Pyridine Architectures and Heterocycles

Beyond its role in specific complex molecule synthesis, this compound is a foundational substrate for creating a wide array of substituted pyridine architectures. The C4-bromo position is highly susceptible to transition-metal-catalyzed reactions, which are central to modern synthetic chemistry for their efficiency and functional group tolerance.

Key reactions include:

Suzuki-Miyaura Coupling: This reaction is extensively used to couple the pyridine core with aryl or vinyl boronic acids or their esters, leading to the formation of biaryl or vinyl-substituted pyridines. nih.govmdpi.com These products are themselves valuable intermediates for further functionalization.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond, coupling the pyridine scaffold with primary or secondary amines. nih.gov This method provides direct access to 4-aminopyridine (B3432731) derivatives, a common motif in medicinal chemistry.

Sonogashira Coupling: This reaction couples the bromopyridine with terminal alkynes to yield 4-alkynylpyridine derivatives, which are versatile precursors for synthesizing more complex heterocyclic systems.

These methodologies allow chemists to systematically modify the pyridine core, introducing a variety of substituents and building diverse molecular libraries for applications in drug discovery and materials science.

Derivatization for Advanced Chemical Entities

The synthesis of poly-substituted pyridines is a key objective in synthetic chemistry, as the substitution pattern dictates the molecule's physical, chemical, and biological properties. Starting from 4-bromo-2,5-dimethylpyridine, palladium-catalyzed cross-coupling reactions are the primary strategy for introducing additional substituents.

A study on the closely related 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) demonstrated the regioselectivity of the Suzuki-Miyaura reaction. The study found that substitution occurs preferentially at the C4 position, highlighting its enhanced reactivity compared to the C3 and C5 positions. beilstein-journals.orgresearchgate.net This inherent reactivity allows for controlled, stepwise functionalization. A single Suzuki coupling reaction on this compound introduces a new group at the C4 position, yielding a tri-substituted pyridine.

The reaction conditions for such transformations are well-established, typically involving a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent. The choice of these components can be optimized to achieve high yields and accommodate a broad range of functional groups on the coupling partner. nih.gov

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5%) | Triphenylphosphine (as part of catalyst) | K₃PO₄ | 1,4-Dioxane | 70-80°C | mdpi.com |

| Pd(OAc)₂ (5%) | SPhos | K₃PO₄ | Toluene | 90°C | researchgate.net |

| Pd(OAc)₂ (1 mol%) | None (ligand-free) | KOH | Water/Isopropanol | Reflux | nih.gov |

| Pd(PPh₃)₄ | Triphenylphosphine (as part of catalyst) | Na₂CO₃ | Toluene/EtOH/Water | Reflux | arkat-usa.org |

Fused heterocyclic systems containing a pyridine ring are prevalent in pharmaceuticals and functional materials. This compound can be used as a precursor to construct such systems. A common strategy involves a two-step process:

Initial Cross-Coupling: A palladium-catalyzed reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) is used to introduce a substituent at the C4 position. This new substituent is chosen to contain a reactive functional group positioned appropriately for a subsequent cyclization reaction.

Intramolecular Cyclization: The functionalized pyridine intermediate undergoes a ring-closing reaction to form the new fused ring. This can be an intramolecular Heck reaction, a condensation reaction, or a cycloisomerization, depending on the nature of the introduced side chain.

For example, coupling with an ortho-substituted aryl boronic acid bearing a nucleophilic group (like -OH or -NH2) can be followed by an intramolecular cyclization to form pyrido-fused benzofurans or benzimidazoles, respectively. The development of transition metal-catalyzed cycloisomerization protocols provides a powerful method for constructing various N-fused heterocycles.

Development of Ligands for Transition Metal Catalysis and Coordination Chemistry

Pyridine-containing ligands are fundamental in coordination chemistry and homogeneous catalysis due to the excellent coordinating ability of the pyridine nitrogen atom. Bipyridine and terpyridine ligands, in particular, are widely used in the construction of stable metal complexes. arkat-usa.org

This compound is a valuable starting material for synthesizing custom-designed pyridine-based ligands. Through Suzuki-Miyaura coupling, it can be reacted with other pyridine-based boronic acids or vice-versa to create bipyridine structures. For instance, coupling 4-bromo-2,5-dimethylpyridine with a pyridine-2-boronic acid derivative would yield a 2,4'-bipyridine (B1205877) scaffold. The methyl groups at the 2- and 5-positions provide steric bulk and influence the electronic properties of the resulting ligand, which in turn affects the stability, reactivity, and selectivity of the corresponding metal complex.

The synthesis of a ditopic bipyridine-terpyridine bridging ligand has been reported using a Suzuki cross-coupling reaction between a bromo-bipyridine and a terpyridine-boronic acid derivative, showcasing the power of this methodology in creating complex, multi-domain ligands. arkat-usa.org Such tailored ligands are crucial for developing catalysts for specific organic transformations and for creating novel coordination polymers and functional materials.

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 120°C | researchgate.net |

| Pd(OAc)₂ (5-10%) | Xantphos | Cs₂CO₃ | Toluene | 100°C | nih.gov |

| Pd precatalyst | tBuBrettPhos | LiHMDS | Toluene | 100°C | nih.gov |

Computational Chemistry and Theoretical Studies of 4 Bromo 2,5 Dimethylpyridine Hydrochloride

Electronic Structure Analysis and Reactivity Prediction (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its chemical reactivity. Theoretical methods, particularly those based on quantum mechanics, are used to analyze the distribution of electrons and predict how a molecule will behave in a chemical reaction. A key aspect of this analysis involves the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net

The HOMO is the orbital with the highest energy that contains electrons and represents the molecule's ability to donate electrons. irjweb.comresearchgate.net Conversely, the LUMO is the lowest energy orbital that is empty and signifies the molecule's ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. irjweb.comschrodinger.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower stability. irjweb.comedu.krd A large energy gap implies high stability and low reactivity because it requires more energy to move an electron from the HOMO to the LUMO. irjweb.com For substituted pyridines, computational methods like Density Functional Theory (DFT) at specific levels of theory (e.g., B3LYP/6-311G+(d,p)) are employed to calculate these orbital energies and predict nucleophilicity and reactivity trends. researcher.lifenih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), and softness (S). A molecule with a higher softness value is generally more reactive. irjweb.com

Table 1: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for a Substituted Pyridine (B92270)

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.45 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.85 | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | 4.60 | Indicates chemical stability and reactivity. irjweb.com |

| Electronegativity | χ | 4.15 | Measures the power of an atom to attract electrons. |

| Chemical Hardness | η | 2.30 | Measures resistance to change in electron configuration. |

| Global Softness | S | 0.43 | Reciprocal of hardness, indicating higher reactivity. irjweb.com |

Note: The values in the table are illustrative for a generic substituted pyridine and are representative of typical computational outputs.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions involving complex organic molecules. dntb.gov.ua For reactions involving 4-Bromo-2,5-dimethylpyridine (B169587) hydrochloride, DFT calculations can map the potential energy surface, identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

By calculating the energies of these species, a detailed reaction profile can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is crucial for understanding reaction rates. chemrxiv.org DFT studies can also explain regioselectivity and stereoselectivity by comparing the activation energies of different possible reaction pathways. researchgate.net For instance, in nucleophilic substitution reactions on the pyridine ring, DFT can help determine which position is most susceptible to attack by modeling the transition states for substitution at different sites.

These computational studies are often performed at various levels of theory, such as ω-B97XD/def2-TZVPP, to accurately capture the electronic and steric factors that govern the reaction outcome. researchgate.net The insights gained from these theoretical models can guide the design of new synthetic routes and the optimization of reaction conditions.

Table 2: Hypothetical DFT-Calculated Energies for a Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials of the reaction. | 0.0 |

| Transition State (TS) | Highest energy point along the reaction coordinate. | +22.5 |

| Intermediate | A metastable species formed during the reaction. | -5.2 |

| Products | Final species formed in the reaction step. | -15.8 |

Note: The values in the table are hypothetical and serve to illustrate the energetic profile of a chemical reaction as determined by DFT calculations.

Conformational Analysis and Energetics of Substituted Pyridines

The three-dimensional shape, or conformation, of a molecule can significantly influence its physical properties and biological activity. Substituted pyridines can exist in various conformations due to the rotation around single bonds. Computational methods are employed to perform conformational analysis, which involves identifying all possible stable conformers and determining their relative energies. mdpi.com

Molecular mechanics force fields and quantum mechanical methods are used to calculate the potential energy of the molecule as a function of its geometry. By systematically exploring the conformational space, the global minimum energy structure (the most stable conformer) and other low-energy local minima can be identified. nih.gov For a molecule like 4-Bromo-2,5-dimethylpyridine hydrochloride, this analysis would consider the orientation of the methyl groups and the interactions between the substituents on the pyridine ring.

The results of conformational analysis are crucial for understanding how the molecule interacts with other molecules, such as receptors or enzyme active sites. Studies on similar heterocyclic systems, like substituted piperidines, show that electrostatic interactions between substituents and the ring's heteroatom play a decisive role in determining conformational preferences. nih.gov DFT calculations can corroborate experimental findings and provide detailed geometric parameters like bond lengths, bond angles, and torsion angles for the most stable conformations. beilstein-journals.org

Table 3: Relative Energies of Hypothetical Conformers

| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A | 180.0 | 0.00 | 75.8 |

| B | 65.2 | 0.85 | 19.5 |

| C | -64.9 | 1.50 | 4.7 |

Note: Data is illustrative, demonstrating how computational analysis can quantify the relative stability and population of different molecular conformations.

Solvent Effects on Reaction Outcomes and Intermediates

Solvents can have a profound impact on chemical reactions by altering reaction rates, selectivity, and even the mechanism itself. rsc.org Computational chemistry offers methods to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.comacs.org These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent on the solute. They can be used to calculate how the stability of reactants, transition states, and products changes when moving from the gas phase to a solution, thereby predicting how the solvent will affect reaction barriers and thermodynamics. chemrxiv.orgacs.org

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) treat the reacting molecules with high-level quantum mechanics while the surrounding solvent molecules are treated with more computationally efficient molecular mechanics. acs.org This approach is particularly useful for understanding specific solute-solvent interactions, such as hydrogen bonding, that can stabilize or destabilize key species in a reaction. chemrxiv.orgacs.org For reactions involving charged species like this compound, accurately modeling solvent effects is critical for obtaining results that correlate well with experimental observations. acs.org

Table 4: Calculated Activation Energy (ΔG‡) in Different Solvents

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 28.5 |

| Chloroform | 4.8 | 24.1 |

| Acetonitrile (B52724) | 37.5 | 21.3 |

| Water | 78.4 | 19.8 |

Note: The values are hypothetical, illustrating the trend of decreasing activation energy for a polar reaction as solvent polarity increases, a common finding in computational solvent effect studies.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, IR, UV-Vis)

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. By interacting with molecules using electromagnetic radiation, these methods probe different aspects of the molecular framework, from the connectivity of atoms to the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Bromo-2,5-dimethylpyridine (B169587) hydrochloride, both ¹H NMR and ¹³C NMR spectroscopy provide definitive structural information. The presence of the hydrochloride salt can influence the chemical shifts, particularly of the protons and carbons near the protonated nitrogen atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the bromine atom and the methyl substituents on the pyridine (B92270) ring.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule, including the two methyl carbons and the five distinct carbons of the pyridine ring.

The expected chemical shifts for the free base, 4-Bromo-2,5-dimethylpyridine, offer a baseline for interpreting the spectrum of the hydrochloride salt.

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts Below are the anticipated chemical shift ranges for 4-Bromo-2,5-dimethylpyridine. The exact values for the hydrochloride salt may vary.

| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Methyl at C2 | ¹H | ~2.4 - 2.6 | Singlet, 3H |

| Methyl at C5 | ¹H | ~2.2 - 2.4 | Singlet, 3H |

| Aromatic H at C3 | ¹H | ~7.2 - 7.4 | Singlet, 1H |

| Aromatic H at C6 | ¹H | ~8.1 - 8.3 | Singlet, 1H |

| Methyl Carbon at C2 | ¹³C | ~22 - 25 | |

| Methyl Carbon at C5 | ¹³C | ~17 - 20 | |

| Pyridine Ring Carbons | ¹³C | ~120 - 160 | Five distinct signals expected |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Using techniques like Electrospray Ionization (ESI), the analysis of 4-Bromo-2,5-dimethylpyridine hydrochloride would show a prominent peak corresponding to the cationic form of the free base [C₇H₈BrN+H]⁺. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom, with two signals of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key expected absorptions for this compound include C-H stretching from the methyl and aromatic groups, C=C and C=N stretching vibrations characteristic of the pyridine ring, and C-Br stretching. The presence of the hydrochloride salt would also introduce a broad N-H stretching band.

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (salt) | Stretch | 2500 - 3000 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (methyl) | Stretch | 2850 - 3000 |

| Aromatic C=C / C=N | Stretch | 1400 - 1600 |

| C-H | Bend | 1350 - 1450 |

| C-Br | Stretch | 500 - 650 |

UV-Vis Spectroscopy provides information about electronic transitions within the molecule. Substituted pyridines exhibit characteristic absorption bands in the ultraviolet region. The spectrum of this compound is expected to show absorptions related to the π → π* transitions of the aromatic pyridine ring.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC, UPLC)

Chromatography is essential for separating components of a mixture, making it the primary method for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis of pyridine derivatives. These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a polar compound like this compound, reversed-phase HPLC is a common choice.

Interactive Table: Typical HPLC/UPLC Conditions for Pyridine Derivative Analysis

| Parameter | Description |

| Column | Reversed-phase (e.g., C18, C8) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Detection | UV detector, typically set at a wavelength around 254 nm where the pyridine ring absorbs strongly. |

| Purity Assessment | Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. |

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. The analysis of substituted pyridines by GC is well-established. nih.govnih.govcdc.gov The sample is vaporized and transported through a column by a carrier gas. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection. cdc.gov Capillary GC columns provide high resolution for separating complex mixtures of substituted pyridines. nih.gov

X-ray Crystallography for Solid-State Structure Determination

For this compound, a successful single-crystal X-ray diffraction analysis would unambiguously confirm its molecular structure, including the location of the bromine atom, the methyl groups, the proton on the pyridine nitrogen, and the chloride counter-ion. It would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding between the N-H group and the chloride ion. While this technique provides unparalleled structural detail, its application is contingent upon the ability to grow a high-quality single crystal of the compound. As of this writing, a public crystal structure for this compound has not been reported.

Other Advanced Analytical Methodologies in Pyridine Research

Beyond the core techniques, research on pyridine derivatives often employs hyphenated methods that combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples a gas chromatograph to a mass spectrometer. cdc.gov As components elute from the GC column, they are immediately ionized and analyzed by the mass spectrometer. This provides not only retention time data for quantification but also mass spectra for positive identification of each component, which is invaluable for analyzing reaction mixtures and identifying impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS links an HPLC or UPLC system to a mass spectrometer. This is particularly useful for analyzing less volatile or thermally fragile pyridine derivatives that are not suitable for GC analysis. Commercial suppliers often use LC-MS to confirm the identity of products like this compound.

These advanced methods provide a robust and comprehensive approach to the analytical characterization of this compound, ensuring a thorough understanding of its chemical identity, purity, and structure.

Emerging Research Directions and Future Perspectives

Integration in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on chemical systems composed of a discrete number of molecules, is a promising area for the application of 4-Bromo-2,5-dimethylpyridine (B169587) hydrochloride. The structure of the parent molecule, 4-Bromo-2,5-dimethylpyridine, is well-suited for forming ordered, non-covalent assemblies. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the bromine atom can participate in halogen bonding—an increasingly recognized and utilized non-covalent interaction.

Future research is expected to explore the use of this compound in designing complex, self-assembling systems. By modifying the pyridine core through reactions at the bromine site, researchers can introduce functionalities that drive specific intermolecular interactions, leading to the formation of supramolecular polymers, liquid crystals, or molecular cages. These organized structures are of interest for applications in drug delivery, sensing, and materials science.

Table 1: Potential Non-Covalent Interactions for 4-Bromo-2,5-dimethylpyridine Derivatives in Supramolecular Assembly

| Interaction Type | Participating Moiety | Potential Application |

| Hydrogen Bonding | Pyridine Nitrogen | Directing crystal packing, forming co-crystals |

| Halogen Bonding | Bromine Atom | Anion recognition, templating synthesis |

| π-π Stacking | Pyridine Ring | Formation of conductive or photoactive stacks |

| C-H···π Interactions | Methyl Groups & Pyridine Ring | Fine-tuning molecular conformation and packing |

Applications in Functional Materials

The unique electronic properties of the brominated pyridine ring make it an attractive scaffold for the development of novel functional materials with tailored optical and electronic characteristics.

A significant area of emerging research is the use of pyridine derivatives as building blocks for charge-transporting materials, particularly Hole Transporting Materials (HTMs) in perovskite solar cells (PSCs). mdpi.comresearchgate.net Efficient HTMs are crucial for extracting and transporting photogenerated holes from the perovskite absorber layer to the electrode, thereby enhancing solar cell efficiency and stability. mdpi.com

The 4-Bromo-2,5-dimethylpyridine hydrochloride scaffold can be functionalized via cross-coupling reactions to introduce hole-transporting moieties, such as triarylamines or carbazole (B46965) units. researchgate.net The electron-rich nature of the dimethylpyridine core can be tuned to optimize the energy levels for efficient hole injection from the perovskite layer. researchgate.net Research in this direction aims to create novel, cost-effective, and stable HTMs that can potentially replace the current standards, which often suffer from high cost and instability.

Table 2: Comparison of a Standard HTM with Potential Pyridine-Based HTMs

| Property | Standard HTM (Spiro-OMeTAD) | Potential Pyridine-Based HTM |

| Core Structure | Spirobifluorene | Functionalized Dimethylpyridine |

| Hole Mobility | ~10⁻⁴ cm²/Vs | Potentially tunable via functionalization |

| Energy Level (HOMO) | ~ -5.2 eV | Adjustable by substituent choice |

| Synthesis | Multi-step, high cost | Potentially simpler via cross-coupling |

| Stability | Prone to degradation | Potential for improved thermal/chemical stability |

The development of new organic semiconductors is critical for advancing technologies like Organic Light-Emitting Diodes (OLEDs). The 4-Bromo-2,5-dimethylpyridine core offers a platform for synthesizing novel π-conjugated systems. Through reactions like the Suzuki or Stille coupling, various aromatic and heteroaromatic units can be attached at the 4-position, extending the π-system and tuning the electronic bandgap. researchgate.netmdpi.comarkat-usa.org

This approach could lead to new materials with specific emission colors, high charge carrier mobility, and good thermal stability, which are essential for efficient and long-lasting OLED devices. Research into triazole-based systems has shown the potential of nitrogen-containing heterocycles in creating materials that emit blue light, a key component for full-color displays. nih.gov Future work will likely focus on synthesizing a library of derivatives and characterizing their photophysical and electronic properties to identify promising candidates for organic semiconductor applications.

Exploration in Catalysis Beyond Ligand Synthesis

While substituted pyridines are commonly used as ligands in transition metal catalysis, future research may explore the direct catalytic applications of 4-Bromo-2,5-dimethylpyridine derivatives. The pyridine nitrogen possesses a lone pair of electrons, allowing it to function as a Lewis base or a hydrogen bond acceptor in organocatalysis.

Furthermore, the pyridine ring can be transformed into N-heterocyclic carbene (NHC) precursors. NHCs are a powerful class of organocatalysts used in a wide range of chemical transformations. By developing synthetic routes to convert 4-Bromo-2,5-dimethylpyridine into a corresponding pyridinium (B92312) salt and subsequently into an NHC, researchers could unlock new catalytic activities. This moves beyond the traditional role of pyridines as simple ligands and explores their potential as the core of the catalytic species itself.

Development of Novel Synthetic Methodologies and Reagents